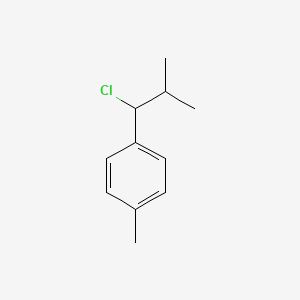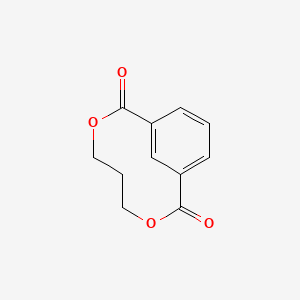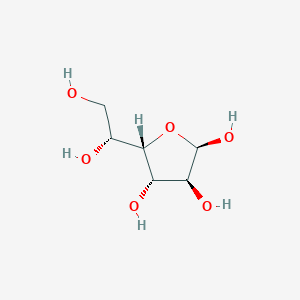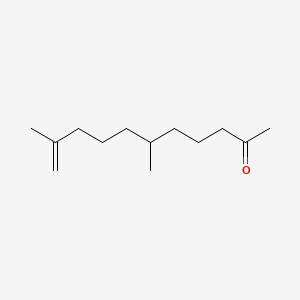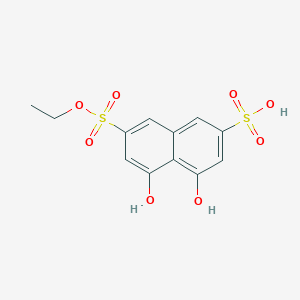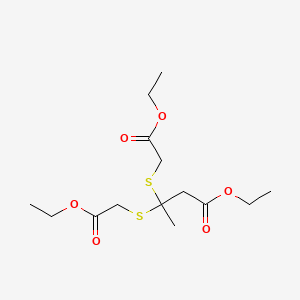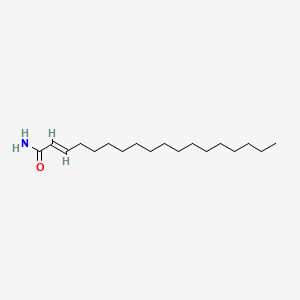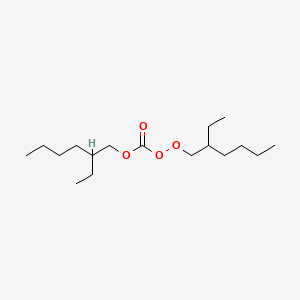
Bis(2-ethylhexyl) peroxycarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) peroxycarbonate is an organic peroxide compound widely used as a radical initiator in polymerization processes. It is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization reactions. This compound is particularly valuable in the production of polyvinyl chloride (PVC) and other polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) peroxycarbonate typically involves a two-step process. The first step is the phosgenation of 2-ethylhexanol to produce 2-ethylhexyl chloroformate. This reaction is carried out at temperatures below 10°C. The second step involves the reaction of 2-ethylhexyl chloroformate with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) at around 15°C. The reaction time is approximately one hour, followed by washing and drying to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process in a micro-packed bed reactor. This method utilizes 2-ethylhexyl chloroformate as a raw material and employs a phase transfer catalyst to enhance the reaction efficiency. The continuous process ensures high yield (up to 99.2%) and purity (up to 99.5%) while maintaining safety and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-ethylhexyl) peroxycarbonate primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including the polymerization of vinyl chloride, vinyl acetate, and acrylates .
Common Reagents and Conditions: The decomposition of this compound is typically induced by heat or light. It is important to handle this compound with care, as it can decompose violently at temperatures above 10°C .
Major Products: The primary products formed from the decomposition of this compound are free radicals, which are crucial for initiating polymerization reactions. These radicals can lead to the formation of polymers such as PVC and other copolymers .
Applications De Recherche Scientifique
Bis(2-ethylhexyl) peroxycarbonate has a wide range of applications in scientific research and industry:
Mécanisme D'action
The primary mechanism of action of bis(2-ethylhexyl) peroxycarbonate involves the generation of free radicals through its decomposition. These free radicals initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s effectiveness as a radical initiator is due to its ability to decompose at relatively low temperatures, providing a controlled source of radicals .
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) phthalate (DEHP): A plasticizer used in PVC production, known for its flexibility and durability.
Bis(2-ethylhexyl) terephthalate: An alternative plasticizer with similar applications but different chemical properties.
Uniqueness: Bis(2-ethylhexyl) peroxycarbonate is unique in its ability to generate free radicals at low temperatures, making it an efficient and controlled radical initiator for polymerization processes. Unlike plasticizers like DEHP, which enhance the flexibility of polymers, this compound plays a crucial role in the initiation of polymer formation .
Propriétés
Numéro CAS |
71411-95-5 |
|---|---|
Formule moléculaire |
C17H34O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-ethylhexoxy 2-ethylhexyl carbonate |
InChI |
InChI=1S/C17H34O4/c1-5-9-11-15(7-3)13-19-17(18)21-20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
Clé InChI |
AJKLVSRUKOZBMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)OOCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


